molecular formula C8H7BrClFO B8247271 3-Chloro-5-fluoro-2-methoxybenzyl bromide

3-Chloro-5-fluoro-2-methoxybenzyl bromide

Cat. No.: B8247271
M. Wt: 253.49 g/mol
InChI Key: HPOUSZYEWUWXRI-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromomethyl, chloro, fluoro, and methoxy substituents on a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzyl bromide typically involves the halogenation of a suitable precursor. One common method is the bromomethylation of 3-chloro-5-fluoro-2-methoxybenzene using bromine and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

3-Chloro-5-fluoro-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used .

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzyl bromide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3-Chloro-5-fluoro-2-methoxybenzyl bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-5-fluoro-2-methoxybenzyl bromide include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-5(4-9)2-6(11)3-7(8)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOUSZYEWUWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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